N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a complex organic compound with intriguing properties. Characterized by its unique chemical structure, this compound has garnered attention in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide typically involves multiple steps, each requiring specific reagents and conditions
Formation of 1-(3-chlorophenyl)-1H-1,2,3-triazole: : This step involves the cycloaddition reaction between 3-chlorophenyl azide and a suitable alkyne, yielding the triazole core.
Carbonylation: : The triazole is then subjected to carbonylation to introduce the carbonyl group, forming the triazole-4-carbonyl derivative.
Introduction of Piperidin-4-yl Group: : The piperidin-4-yl group is attached to the carbonyl via nucleophilic substitution, typically using a piperidine derivative.
Attachment of 3,4-difluorobenzamide: : Finally, the 3,4-difluorobenzamide moiety is introduced through another substitution reaction, completing the synthesis.
Industrial Production Methods
For large-scale industrial production, the synthesis might be optimized using continuous flow chemistry or other scalable methods. Parameters like reaction temperature, solvent choice, and catalyst usage are critical for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: : Can introduce or modify functional groups.
Reduction: : Can simplify complex moieties.
Substitution: : Facilitates the exchange of functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like KMnO4 or reducing agents like LiAlH4. Reaction conditions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the reaction type, the products might include derivatives with altered functional groups or simplified structures, contributing to its versatility in research.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for creating more complex molecules and studying reaction mechanisms. Its unique structure allows for exploration of various chemical properties and behaviors.
Biology
Biologically, it might be utilized in assays to study enzyme interactions or cellular pathways. Its distinct chemical groups allow for targeted binding and modulation of biological processes.
Medicine
In medicine, this compound is of interest due to its potential pharmacological activities. It could be investigated for its effects on specific biological targets, potentially leading to new therapeutic agents.
Industry
Industrial applications include its use in material science for developing new polymers or as an intermediate in the synthesis of high-value chemicals.
Mechanism of Action
The mechanism by which N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide exerts its effects typically involves interaction with specific molecular targets. These might include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique functional groups enable precise interactions, facilitating various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide stands out due to its specific arrangement of chemical groups. Similar compounds include:
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl derivatives with different substituents.
Piperidin-4-yl derivatives with varying acyl groups.
3,4-difluorobenzamide compounds with alternate linkages.
Each of these similar compounds might exhibit different properties and applications, but the unique structure of this compound makes it particularly interesting for detailed study.
Hope this gives you a comprehensive overview of this compound
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZZGWBLJGSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.